N-cyclohexyl-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-cyclohexyl-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine: is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a methylsulfanylphenyl group attached to the imidazo[1,2-a]pyridine core. It has garnered interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine.
Introduction of the cyclohexyl group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with cyclohexylamine under suitable conditions.
Attachment of the methylsulfanylphenyl group: This can be done through a Suzuki-Miyaura coupling reaction using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the phenyl ring, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are often used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-cyclohexyl-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could be useful in developing anti-inflammatory drugs.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Chemical Biology: It can be used as a probe to investigate cellular pathways and molecular mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the cyclooxygenase-2 (COX-2) enzyme. The methylsulfanyl group interacts with the active site of COX-2, forming hydrogen bonds and occupying the secondary pocket of the enzyme . This interaction prevents the conversion of arachidonic acid to inflammatory mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar core structure but different substituents.
Imidazo[1,2-a]pyridine analogues: These compounds have been studied for their antituberculosis activity and other medicinal properties.
Uniqueness
N-cyclohexyl-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine stands out due to its specific combination of substituents, which confer unique biological activities and potential therapeutic applications. The presence of the cyclohexyl group and the methylsulfanylphenyl group differentiates it from other imidazo[1,2-a]pyridine derivatives, providing distinct pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C21H25N3S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-cyclohexyl-7-methyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H25N3S/c1-15-12-13-24-19(14-15)23-20(16-8-10-18(25-2)11-9-16)21(24)22-17-6-4-3-5-7-17/h8-14,17,22H,3-7H2,1-2H3 |
InChI Key |
LQPFSKVLZOLBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3CCCCC3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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